N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 4-oxo-1,4-dihydronaphthyridine-3-carboxamide class, characterized by a bicyclic naphthyridine core substituted with a carboxamide group at position 3 and a propyl chain at position 1. The N3 position is functionalized with a 3,5-dimethoxyphenyl moiety, while a methyl group occupies position 7 of the naphthyridine ring.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-8-24-12-18(19(25)17-7-6-13(2)22-20(17)24)21(26)23-14-9-15(27-3)11-16(10-14)28-4/h6-7,9-12H,5,8H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQWBTRSFRDOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological Implications of Structural Modifications
Solubility and Bioavailability
- The 3,5-dimethoxyphenyl group in the target compound introduces polar methoxy groups, likely improving aqueous solubility compared to the highly lipophilic adamantyl group in Compound 67. However, this may reduce blood-brain barrier penetration.
- The shorter propyl chain at position 1 may confer better metabolic stability than the pentyl chain, which is prone to oxidative degradation.
Target Binding and Selectivity
- Methoxy Groups : The 3,5-dimethoxy substitution could engage in hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets), enhancing affinity.
- Methyl at Position 7 : This substitution could restrict conformational flexibility, favoring interactions with rigid binding sites in targets like topoisomerases.
Crystallographic and Computational Analysis
Structural validation of such compounds relies on tools like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids . The WinGX suite facilitates integration of crystallographic data, enabling precise determination of substituent orientations and intermolecular interactions . For example, the 3,5-dimethoxyphenyl group’s orientation relative to the naphthyridine core could be visualized to assess steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
